
1,3-Diamino isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diamino isoindoline is a heterocyclic organic compound characterized by an isoindoline core with amino groups at the 1 and 3 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diamino isoindoline can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione derivatives. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol, yielding this compound with good efficiency.
Another method involves the direct amination of isoindoline using ammonia or primary amines under high-pressure conditions. This method requires a catalyst, such as a transition metal complex, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound. Additionally, solvent recycling and waste minimization strategies are employed to ensure environmentally friendly production.
化学反应分析
Types of Reactions
1,3-Diamino isoindoline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives, such as 1,3-diamino tetrahydroisoindoline, using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrazine hydrate with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of isoindoline.
Reduction: Saturated derivatives like 1,3-diamino tetrahydroisoindoline.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
科学研究应用
1,3-Diamino isoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: In materials science, this compound is used in the synthesis of polymers and dyes. Its ability to form stable complexes with metals makes it valuable in catalysis and material fabrication.
作用机制
The mechanism of action of 1,3-diamino isoindoline and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the compound’s ability to form stable complexes with metals can enhance the catalytic activity of metal-based catalysts. The amino groups can coordinate with metal ions, facilitating various catalytic processes.
相似化合物的比较
1,3-Diamino isoindoline can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound lacks the amino groups and is less reactive in nucleophilic substitution reactions. it is a valuable intermediate in the synthesis of this compound.
1,2-Diamino isoindoline: This isomer has amino groups at the 1 and 2 positions, leading to different reactivity and properties. It may form different types of complexes and exhibit distinct biological activities.
1,3-Diamino benzene: While structurally similar, this compound lacks the isoindoline core. It is more commonly used in the synthesis of polymers and dyes.
属性
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFQOJYVLXBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
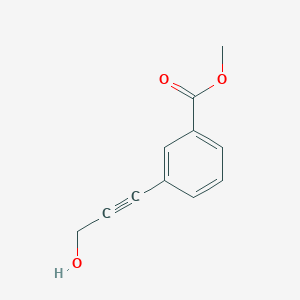
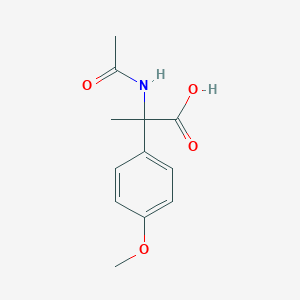
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
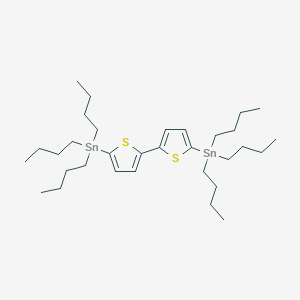
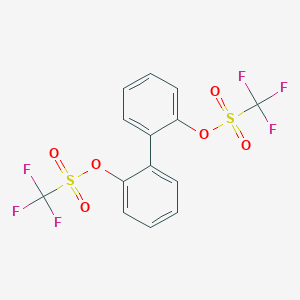
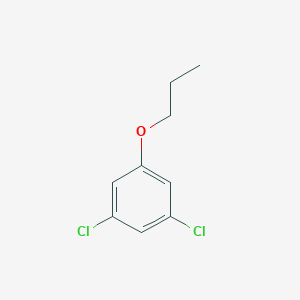
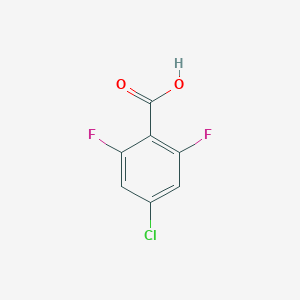
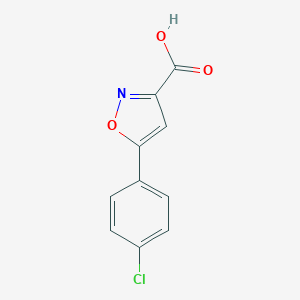
![3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione](/img/structure/B175689.png)
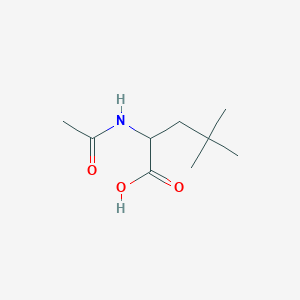

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
